molecular formula C15H12ClFN4O B8448166 5-chloro-2-fluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine

5-chloro-2-fluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine

Cat. No.: B8448166
M. Wt: 318.73 g/mol
InChI Key: NBCDGQUGHNLQOH-UHFFFAOYSA-N
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Description

5-chloro-2-fluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C15H12ClFN4O and its molecular weight is 318.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12ClFN4O

Molecular Weight

318.73 g/mol

IUPAC Name

5-chloro-2-fluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyaniline

InChI

InChI=1S/C15H12ClFN4O/c1-21-8-9(7-20-21)14-4-10(2-3-19-14)22-15-6-12(17)13(18)5-11(15)16/h2-8H,18H2,1H3

InChI Key

NBCDGQUGHNLQOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-4-(2-chloropyridin-4-yloxy)-2-fluorobenzenamine (1.177 g, 4.31 mmol) and 1-methyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.166 g, 5.60 mmol) were dissolved in DMF (16.16 ml), cesium carbonate (4.21 g, 12.93 mmol) was added, followed by water (5.39 ml). Argon was bubbled through the mixture for 5 minutes, and then palladium tetrakistriphenylphosphine (0.249 g, 0.215 mmol) was added. The flask was fitted with a reflux condenser, flushed with argon, and heated in a 90° C. oil bath under a balloon of argon for 4 hours. The reaction mixture was then cooled to RT and diluted with a 4:1 mixture of ethyl acetate and THF. The solution was extracted with 10% aqueous LiCl (2×150 mL) and brine (100 mL), dried (MgSO4), evaporated under reduced pressure and purified via silica gel chromatography (ethyl acetate/hexanes) to yield 5-chloro-2-fluoro-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)benzenamine as a tan solid (1.062 g, 77% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.31 (d, 1H), 8.24 (s, 1H), 7.95 (s, 1H), 7.20 (d, 1H), 7.13 (d, 1H), 6.92 (d, 1H), 6.52 (dd, 1H), 5.49 (s, 2H), 3.84 (s, 3H); MS (ESI) m/z: 319.1 (M+H+).
Quantity
1.177 g
Type
reactant
Reaction Step One
Quantity
1.166 g
Type
reactant
Reaction Step One
Name
Quantity
16.16 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.21 g
Type
reactant
Reaction Step Two
Name
Quantity
5.39 mL
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.249 g
Type
reactant
Reaction Step Four

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